molecular formula C11H15N5O2 B7980003 [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol

[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol

Cat. No.: B7980003
M. Wt: 249.27 g/mol
InChI Key: XKFNLCWUZUZPOR-UHFFFAOYSA-N
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Description

[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-amino group, a tetrahydropyran-4-yl substituent at position 1, and a hydroxymethyl group at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often exploited for its kinase-inhibitory properties and structural versatility . The tetrahydropyran moiety enhances metabolic stability and modulates solubility due to its cyclic ether structure, while the hydroxymethyl group at position 3 may contribute to hydrogen-bonding interactions with biological targets or improve aqueous solubility .

Properties

IUPAC Name

[4-amino-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c12-10-9-8(5-17)15-16(11(9)14-6-13-10)7-1-3-18-4-2-7/h6-7,17H,1-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFNLCWUZUZPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=NC=NC(=C3C(=N2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation-Reduction Sequences

The C3 hydroxymethyl group can be introduced via:

  • Methanolysis of Nitriles : Treatment of 3-cyano-pyrazolo[3,4-d]pyrimidine intermediates with hydrogen peroxide in acidic methanol, followed by reduction with NaBH4_4.

  • Grignard Addition : Reaction of 3-formyl-pyrazolo[3,4-d]pyrimidine with methylmagnesium bromide, followed by oxidation to the primary alcohol.

Spectroscopic Validation :

  • 1H^1H-NMR: A singlet at δ 4.50–4.70 ppm for the hydroxymethyl (-CH2_2OH) protons.

  • 13C^{13}C-NMR: Signals at δ 60–65 ppm (C-OH) and δ 160–165 ppm (C4-NH2_2).

Direct Hydroxylation via Catalytic Oxidation

Palladium-catalyzed hydroxylation of 3-methyl-pyrazolo[3,4-d]pyrimidines using tert-butyl hydroperoxide (TBHP) offers a one-step route to the hydroxymethyl group. This method avoids functional group protection and deprotection steps, enhancing synthetic efficiency.

Functionalization at the Tetrahydropyran-4-yl Moiety

Nucleophilic Substitution Reactions

The tetrahydropyran-4-yl group is introduced early in the synthesis via SN2 displacement. For example, reaction of 1-chloro-pyrazolo[3,4-d]pyrimidine with tetrahydropyran-4-amine in dimethylformamide (DMF) at 60°C yields the N1-substituted derivative.

Optimization Considerations :

  • Base: Triethylamine or K2_2CO3_3.

  • Solvent: DMF or acetonitrile.

Ring-Opening and Reclosure Strategies

Alternative routes involve cyclization of pre-functionalized tetrahydropyran intermediates. For instance, condensation of 4-aminopyrazole derivatives with tetrahydropyran-4-carboxaldehyde under acidic conditions forms Schiff base intermediates, which cyclize to the pyrazolopyrimidine core upon heating.

Purification and Characterization

Recrystallization and Chromatography

Final purification is achieved via recrystallization from dioxane or ethanol, yielding products with >95% purity. High-performance liquid chromatography (HPLC) with C18 columns confirms chemical homogeneity.

Spectroscopic and Analytical Data

Representative Data for [4-Amino-1-(Tetrahydropyran-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl]Methanol :

  • Melting Point : 240–242°C (decomposes).

  • IR (KBr) : 3350 cm1^{-1} (N-H), 1650 cm1^{-1} (C=N), 1050 cm1^{-1} (C-O).

  • MS (EI) : m/z 290 [M+^+], 245 [M+^+-CH2_2OH] .

Chemical Reactions Analysis

Types of Reactions

[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

Biologically, this compound has shown promise in various assays, particularly in the inhibition of specific enzymes and receptors. It is being studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its derivatives have been found to exhibit significant activity against certain types of cancer cells, making it a candidate for further drug development .

Industry

Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the disruption of critical cellular processes, such as cell division and signal transduction pathways .

Comparison with Similar Compounds

Substituent Impact on Target Selectivity

  • R1 Substituents: The tetrahydropyran-4-yl group in the target compound likely improves metabolic stability compared to linear alkyl groups (e.g., isopropyl in PP 242) or aromatic systems (e.g., naphthalene in Compound 16) . The tert-butyl group in hydroxy-PP confers non-kinase activity (CBR1 inhibition), whereas PP2—a chlorophenyl analogue—retains kinase inhibition, highlighting how R1 dictates target engagement .
  • R3 Substituents :

    • The hydroxymethyl group in the target compound contrasts with bulky hydrophobic groups (e.g., halogenated benzene in 7_3d3), which enhance potency but may reduce solubility .
    • In PP 242, the 5-hydroxyindole at R3 contributes to mTOR selectivity over PI3K isoforms, demonstrating the role of hydrogen-bonding motifs .

Biological Activity

[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol is a compound of significant interest in medicinal chemistry, particularly for its potential as a kinase inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15N5O2
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 1187974-51-1
  • PubChem CID : 72206871

The primary mechanism of action for this compound involves inhibition of specific kinases involved in cell signaling pathways. Kinases play a crucial role in regulating cellular functions, and their dysregulation is often implicated in cancer progression.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory activity against various kinases. For example:

  • Target Kinases : It has shown effectiveness against the BRAF and ERK1/2 kinases, which are critical in the MAPK signaling pathway associated with tumor growth.

Efficacy in Cell Lines

Studies have demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines. The compound's IC50 values (the concentration required to inhibit 50% of the cell growth) suggest it has a strong anti-proliferative effect:

Cell LineIC50 (µM)
ABL T315I Ba/F326
MDA-MB-23140
HCT11630

Structure–Activity Relationship (SAR)

The biological activity of the compound is closely related to its structural features. Modifications in the pyrazolo-pyrimidine scaffold have been explored to enhance potency and selectivity:

  • Substituents : Variations at the 2 and 8 positions of the pyrimidine ring have been shown to affect kinase selectivity and overall biological activity.

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Study on BRAF Inhibition :
    • A study evaluated the compound's ability to inhibit BRAF V600E mutations in melanoma cells. Results indicated a significant reduction in tumor growth when treated with this compound compared to control groups.
  • ERK Pathway Modulation :
    • Another investigation focused on its role in modulating the ERK signaling pathway. The results revealed that treatment with [4-Amino...] led to decreased phosphorylation of ERK, indicating effective pathway inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol?

  • Methodology : Synthesis typically involves multi-step reactions, starting with pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:

  • Coupling reactions : Use of alkyl/aryl halides under reflux in solvents like acetonitrile or dichloromethane with triethylamine as a base .
  • Purification : Recrystallization from acetone or methanol, or column chromatography using ethyl acetate/hexane gradients (1:4 to 1:1) .
  • Critical parameters : Reaction time (8–48 hours) and temperature (reflux at 80–150°C) significantly impact yield .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 or CD3_3OD to verify substituent positions (e.g., δ 8.48 ppm for pyrimidine protons) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 461.5) .
  • Elemental analysis : Discrepancies in calculated vs. observed C/H/N values (e.g., 48.58% C calcd vs. 47.9% observed) highlight the need for orthogonal purity validation via HPLC .

Q. What biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives?

  • Key targets : Kinases (e.g., Mer tyrosine kinase) and enzymes involved in nucleotide metabolism (e.g., NUDT5/14) .
  • Experimental assays :

  • Kinase inhibition : IC50_{50} determination using ATP-competitive binding assays .
  • Cellular uptake : CNS penetration studies via in vivo models or blood-brain barrier permeability assays .

Advanced Research Questions

Q. How do structural modifications influence target selectivity and potency?

  • SAR insights :

  • Tetrahydropyran substitution : Enhances metabolic stability and CNS penetration compared to bulkier groups (e.g., tert-butyl) .
  • Amino alcohol side chains : Improve solubility and protein binding (e.g., via hydrogen bonding with catalytic lysine residues in kinases) .
  • Table : Comparative activity of derivatives:
SubstituentTarget (IC50_{50})Selectivity Notes
Tetrahydropyran-4-ylMer kinase (12 nM)High CNS penetration
CyclohexylNUDT5 (8 nM)Dual NUDT5/14 inhibition

Q. How can metabolic stability be assessed for CNS-targeted applications?

  • Methodology :

  • In vitro assays : Liver microsomal stability tests (e.g., % remaining after 1 hour incubation) .
  • Pharmacokinetics : Plasma half-life (t1/2_{1/2}) and brain-to-plasma ratio measurements in rodent models .
  • Structural tweaks : Introducing electron-withdrawing groups (e.g., fluorine) or blocking metabolic hot spots (e.g., methylene groups) .

Q. How to resolve contradictions in purity data from elemental analysis and chromatography?

  • Troubleshooting :

  • Orthogonal validation : Combine elemental analysis with LC-MS/MS to detect trace impurities (e.g., <0.5% by area under the curve) .
  • Recrystallization optimization : Adjust solvent polarity (e.g., switch from acetone to methanol) to remove persistent byproducts .
  • Case example : A 0.68% discrepancy in nitrogen content was resolved by identifying residual triethylamine via 1H^1H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.